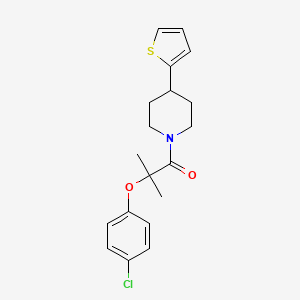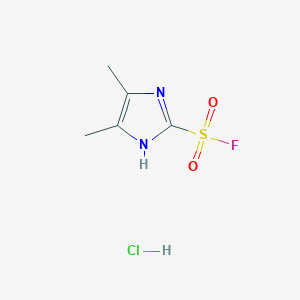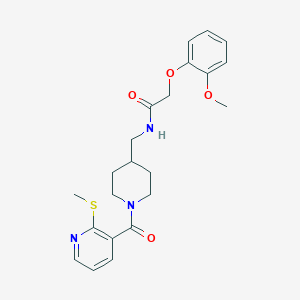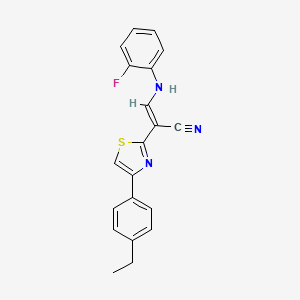![molecular formula C21H28N4O5S B2775778 N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide CAS No. 941902-95-0](/img/structure/B2775778.png)
N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O5S and its molecular weight is 448.54. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Activity of Pyrazole Derivatives
Pyrazole derivatives have been identified as promising targets for herbicide discovery due to their interaction with 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for plant growth. A study by Fu et al. (2017) focused on the design, synthesis, and evaluation of pyrazole benzophenone derivatives. These compounds exhibited significant herbicidal activity against barnyard grass, with certain derivatives showing higher potency than the commercial herbicide pyrazoxyfen. This suggests the potential for developing new HPPD inhibitor-based herbicides from pyrazole derivatives (Fu et al., 2017).
Copper-Catalyzed Reactions
Copper-catalyzed coupling reactions are a cornerstone in organic synthesis, allowing for the creation of complex molecules through the bonding of simpler ones. Chen et al. (2023) explored the use of a pyrazole derivative as an effective ligand in copper-catalyzed coupling of terminal alkynes with aryl halides. Their findings highlighted the compound's efficiency in facilitating these reactions under relatively mild conditions, thereby expanding the toolbox for synthetic chemists working on the synthesis of internal alkynes (Chen et al., 2023).
Antagonistic Interaction with CB1 Cannabinoid Receptor
The study of cannabinoid receptors, specifically the CB1 receptor, is crucial for understanding various physiological processes and for the development of therapeutic agents targeting the endocannabinoid system. Shim et al. (2002) investigated the molecular interaction of a pyrazole derivative antagonist with the CB1 cannabinoid receptor, providing valuable insights into the structural requirements for binding and activity at this receptor. This research is foundational for the design of new compounds that can modulate the endocannabinoid system with potential therapeutic benefits (Shim et al., 2002).
Propiedades
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O5S/c1-13(2)30-9-5-8-22-20(26)21(27)23-19-16-11-31(28,29)12-17(16)24-25(19)18-7-6-14(3)10-15(18)4/h6-7,10,13H,5,8-9,11-12H2,1-4H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJMQDRYTKQXAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCCOC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2775696.png)
![2-chloro-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-N-propylbenzenesulfonamide](/img/structure/B2775699.png)

![2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2775704.png)

![Methyl 6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2775707.png)
![1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2775709.png)




